Ethyl 8-chloro-1-ethyl-4-oxo-4H-quinolizine-3-carboxylate
Overview
Description
Ethyl 8-chloro-1-ethyl-4-oxo-4H-quinolizine-3-carboxylate is a biochemical reagent with a molecular formula of C₁₄H₁₄ClNO₃ and a molecular weight of 279.72 g/mol . This compound is known for its unique chemical structure, which includes a quinolizine ring system, making it a valuable subject of study in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-chloro-1-ethyl-4-oxo-4H-quinolizine-3-carboxylate typically involves the reaction of 8-chloro-4-oxo-4H-quinolizine-3-carboxylic acid with ethanol in the presence of a suitable catalyst . The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-chloro-1-ethyl-4-oxo-4H-quinolizine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the quinolizine ring or other functional groups.
Substitution: This reaction can replace the chlorine atom with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolizine derivatives with additional oxygen-containing groups, while substitution reactions can produce a variety of substituted quinolizine compounds .
Scientific Research Applications
Ethyl 8-chloro-1-ethyl-4-oxo-4H-quinolizine-3-carboxylate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 8-chloro-1-ethyl-4-oxo-4H-quinolizine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinolizine ring system allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate: Similar structure but lacks the 1-ethyl group.
8-chloro-1-ethyl-4-oxo-4H-quinolizine-3-carboxylic acid: Similar structure but lacks the ethyl ester group.
Uniqueness
Ethyl 8-chloro-1-ethyl-4-oxo-4H-quinolizine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties . This uniqueness makes it a valuable compound for research and industrial applications.
Biological Activity
Ethyl 8-chloro-1-ethyl-4-oxo-4H-quinolizine-3-carboxylate is a compound of interest due to its diverse biological activities, particularly in antibacterial and potential anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and patents.
- Chemical Formula : C₁₂H₁₀ClNO₃
- Molecular Weight : 251.67 g/mol
- CAS Number : 139161-20-9
Antibacterial Activity
This compound has been identified as a key intermediate in the synthesis of various antibacterial agents, particularly those classified as pyridone antibiotics. Studies indicate that derivatives of quinolizine compounds exhibit significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria. For instance, research has shown that modifications in the structure can enhance the efficacy against resistant strains of bacteria .
Antitumor Activity
Recent investigations have highlighted the potential antitumor effects of quinolizine derivatives. The compound's ability to inhibit tumor cell proliferation has been attributed to its interaction with cellular pathways involved in cancer progression. Specific studies have demonstrated that certain derivatives can induce apoptosis in cancer cells, suggesting a mechanism that may be leveraged for therapeutic purposes .
Antiviral and Anti-inflammatory Properties
Emerging research suggests that this compound may possess antiviral properties, particularly against viral infections that affect the respiratory system. Additionally, its anti-inflammatory effects have been documented, which could be beneficial in treating conditions characterized by chronic inflammation .
The biological activities of this compound are primarily mediated through its interaction with specific enzymes and receptors within microbial and human cells. The compound acts as an inhibitor of DNA gyrase, an enzyme critical for bacterial DNA replication, thereby exerting its antibacterial effects. Similarly, its antitumor activity may involve the modulation of signaling pathways related to cell cycle regulation and apoptosis .
Case Studies
- Antibacterial Efficacy : A study assessed the antibacterial activity of various quinolizine derivatives, including ethyl 8-chloro compounds, against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a significant reduction in bacterial growth at low concentrations, highlighting the compound's potential as a therapeutic agent against resistant strains .
- Antitumor Research : In vitro studies on human cancer cell lines demonstrated that ethyl 8-chloro derivatives could inhibit cell proliferation by inducing apoptosis through caspase activation. These findings suggest that further development could lead to novel cancer therapies based on quinolizine structures .
Summary Table of Biological Activities
Properties
IUPAC Name |
ethyl 8-chloro-1-ethyl-4-oxoquinolizine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3/c1-3-9-7-11(14(18)19-4-2)13(17)16-6-5-10(15)8-12(9)16/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWXJLFLVDOUPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C=C(C=CN2C(=O)C(=C1)C(=O)OCC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443197 | |
Record name | Ethyl 8-chloro-1-ethyl-4-oxo-4H-quinolizine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139179-03-6 | |
Record name | Ethyl 8-chloro-1-ethyl-4-oxo-4H-quinolizine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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